molecular formula C11H11NO2 B3010374 2-Ethylisoquinoline-1,3(2H,4H)-dione CAS No. 20863-80-3

2-Ethylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3010374
CAS No.: 20863-80-3
M. Wt: 189.214
InChI Key: DYSIHRSXCLNOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione can be achieved through various methods. One common approach involves the oxidative reaction of N-allylbenzamide derivatives. This reaction proceeds through a sequence of alkylation and intramolecular cyclization, often using radical alkylarylation . Another method involves the use of alkyloxalyl chlorides under photocatalysis at room temperature, which allows for the formation of isoquinoline-1,3(2H,4H)-diones .

Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale oxidative reactions and the use of metal catalysts. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Mechanism of Action

The mechanism of action of 2-Ethylisoquinoline-1,3(2H,4H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-10(13)7-8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSIHRSXCLNOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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